molecular formula C23H37F5O4Si B3333622 11-(Pentafluorophenoxy)undecyltriethoxysilane CAS No. 1197981-13-7

11-(Pentafluorophenoxy)undecyltriethoxysilane

Cat. No. B3333622
CAS RN: 1197981-13-7
M. Wt: 500.6 g/mol
InChI Key: YAAQJDPGHMLLJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“11-(Pentafluorophenoxy)undecyltriethoxysilane” is a chemical compound with the CAS number 1197981-13-7 . It is used in various fields of research and industry.

Scientific Research Applications

Polymer Chemistry and Fluorinated Compounds

Polymer chemistry is a field that explores the synthesis, characterization, and application of polymer molecules. Polymers, which are large molecules or macromolecules composed of many repeated subunits, play crucial roles in various scientific and industrial applications due to their versatile properties. Fluorinated compounds, such as those containing perfluoroalkyl moieties, are of particular interest in polymer chemistry due to their unique characteristics, including high thermal stability, resistance to solvents and acids, and low surface energy. These properties make fluorinated polymers ideal for use in advanced materials, coatings, and electronic applications.

One area of research in polymer chemistry involves the incorporation of polyhedral oligomeric silsesquioxane (POSS) into polymers to enhance their mechanical, thermal, and barrier properties (Wu & Mather, 2009). Such advancements are crucial for developing new materials that can withstand extreme conditions or provide specific functionalities for industrial, medical, and technological applications.

properties

IUPAC Name

triethoxy-[11-(2,3,4,5,6-pentafluorophenoxy)undecyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37F5O4Si/c1-4-30-33(31-5-2,32-6-3)17-15-13-11-9-7-8-10-12-14-16-29-23-21(27)19(25)18(24)20(26)22(23)28/h4-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAQJDPGHMLLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCCCCCCCCCOC1=C(C(=C(C(=C1F)F)F)F)F)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37F5O4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-(Pentafluorophenoxy)undecyltriethoxysilane
Reactant of Route 2
Reactant of Route 2
11-(Pentafluorophenoxy)undecyltriethoxysilane
Reactant of Route 3
Reactant of Route 3
11-(Pentafluorophenoxy)undecyltriethoxysilane
Reactant of Route 4
Reactant of Route 4
11-(Pentafluorophenoxy)undecyltriethoxysilane
Reactant of Route 5
Reactant of Route 5
11-(Pentafluorophenoxy)undecyltriethoxysilane
Reactant of Route 6
Reactant of Route 6
11-(Pentafluorophenoxy)undecyltriethoxysilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.